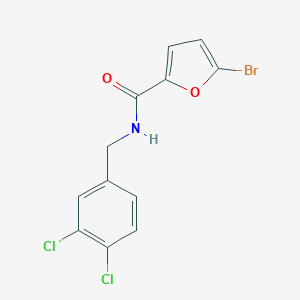![molecular formula C21H19N3O B457401 2,2-diphenyl-N'-[1-(2-pyridinyl)ethylidene]acetohydrazide](/img/structure/B457401.png)
2,2-diphenyl-N'-[1-(2-pyridinyl)ethylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-diphenyl-N’-[(1Z)-1-(pyridin-2-yl)ethylidene]acetohydrazide is an organic compound with the molecular formula C21H19N3O and a molecular weight of 329.4 g/mol. This compound is known for its unique structure, which includes a pyridine ring and a hydrazide group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-N’-[(1Z)-1-(pyridin-2-yl)ethylidene]acetohydrazide typically involves the reaction of cyanoacetylhydrazine with 3-acetylpyridine in a solvent such as 1,4-dioxane. The reaction mixture is heated under reflux for a specified period, usually around 2 hours, and then poured onto an ice/water mixture to precipitate the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-diphenyl-N’-[(1Z)-1-(pyridin-2-yl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazides.
Applications De Recherche Scientifique
2,2-diphenyl-N’-[(1Z)-1-(pyridin-2-yl)ethylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,2-diphenyl-N’-[(1Z)-1-(pyridin-2-yl)ethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-cyano-N’-[(1Z)-1-(pyridin-2-yl)ethylidene]acetohydrazide
- 2,2-diphenyl-N’-[1-(2-pyridinyl)ethylidene]acetohydrazide
Uniqueness
2,2-diphenyl-N’-[(1Z)-1-(pyridin-2-yl)ethylidene]acetohydrazide stands out due to its unique combination of a pyridine ring and a hydrazide group. This structure imparts specific chemical and biological properties that make it valuable for various research applications .
Propriétés
Formule moléculaire |
C21H19N3O |
|---|---|
Poids moléculaire |
329.4g/mol |
Nom IUPAC |
2,2-diphenyl-N-[(Z)-1-pyridin-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C21H19N3O/c1-16(19-14-8-9-15-22-19)23-24-21(25)20(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15,20H,1H3,(H,24,25)/b23-16- |
Clé InChI |
UBQWKZBWKZJBQL-KQWNVCNZSA-N |
SMILES isomérique |
C/C(=N/NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)/C3=CC=CC=N3 |
SMILES |
CC(=NNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=N3 |
SMILES canonique |
CC(=NNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[4-(benzoylamino)cyclohexyl]methyl}cyclohexyl)benzamide](/img/structure/B457318.png)
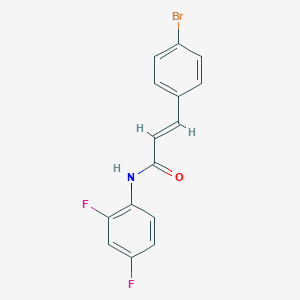

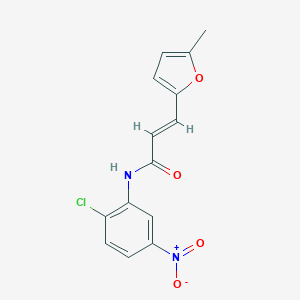
![4-CHLORO-N-[3-(4-CHLOROBENZENESULFONAMIDO)-2,2-DIMETHYLPROPYL]BENZENESULFONAMIDE](/img/structure/B457325.png)
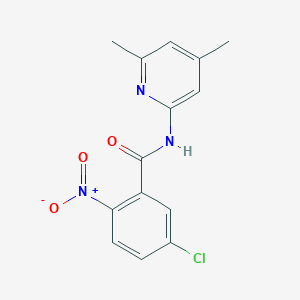
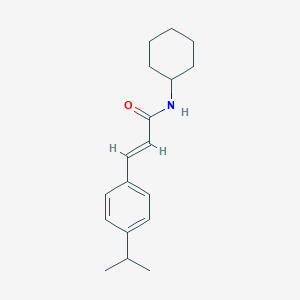
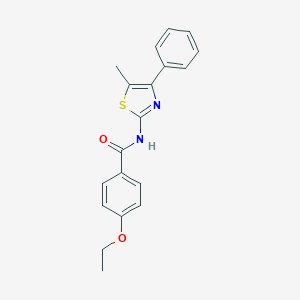
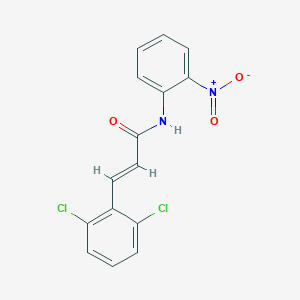
![Methyl 2-{[3-(4-tert-butylphenyl)acryloyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B457334.png)
![4-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 1-BENZENESULFONATE](/img/structure/B457336.png)
![N-{3-[N-(3,4,5-triethoxybenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide](/img/structure/B457337.png)
![3-[(2,2,3,3-tetrafluoropropoxy)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B457338.png)
